molecular formula C9H9F B154274 1-Allyl-4-fluorobenzene CAS No. 1737-16-2

1-Allyl-4-fluorobenzene

Cat. No.: B154274
CAS No.: 1737-16-2
M. Wt: 136.17 g/mol
InChI Key: NYFIDHXRJSCAOZ-UHFFFAOYSA-N
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Description

1-Allyl-4-fluorobenzene is an organic compound with the molecular formula C9H9F. It consists of a benzene ring substituted with a fluorine atom and an allyl group. This compound is a liquid at room temperature and is used in various chemical synthesis processes due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with allyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional steps such as purification through distillation or recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form oxygen-containing functional groups. For example, oxidation with osmium tetroxide can lead to the formation of a diol.

    Electrophilic Aromatic Substitution: Despite the deactivating nature of the fluorine substituent, the benzene ring can still undergo electrophilic aromatic substitution reactions under forcing conditions.

    Cyclization Reactions: The presence of both the allyl group and the fluorine atom allows for intramolecular cyclization reactions, often requiring transition metal catalysts such as palladium or rhodium.

Common Reagents and Conditions:

    Oxidation: Osmium tetroxide, potassium permanganate.

    Electrophilic Aromatic Substitution: Various electrophiles under acidic conditions.

    Cyclization: Palladium or rhodium catalysts.

Major Products:

    Oxidation: Formation of diols or other oxygenated derivatives.

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Cyclization: Formation of heterocyclic compounds.

Scientific Research Applications

1-Allyl-4-fluorobenzene is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In studies involving the interaction of fluorinated compounds with biological systems.

    Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity and functional group compatibility.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-allyl-4-fluorobenzene in chemical reactions often involves the interaction of the allyl group and the fluorine atom with various reagents. For example, in palladium-catalyzed reactions, the compound undergoes oxidative addition with the palladium catalyst, forming an aryl-palladium intermediate. This intermediate then undergoes transmetalation with an organostannane, followed by reductive elimination to yield the desired product.

Comparison with Similar Compounds

  • 1-Allyl-2-bromobenzene
  • 1-Allyl-4-chlorobenzene
  • 1-Allyl-4-iodobenzene

Comparison: 1-Allyl-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to other halogenated analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

1-fluoro-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFIDHXRJSCAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80456829
Record name 1-Allyl-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1737-16-2
Record name 1-Allyl-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80456829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Allyl-4-fluorobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Allyl bromide (4.33 mL, 50 mmol) was added dropwise to a solution of 4-fluorophenyl magnesium bromide (50 mmol) in tetrahydrofuran (25 mL) and diethyl ether (25 mL). After 16 hours, the reaction suspension was diluted with diethyl ether (100 mL) and saturated aqueous ammonium chloride (50 mL). The layers were separated, and the organic layer was washed with water (25 mL) and brine (25 mL), dried over magnesium sulfate, filtered, and concentrated to afford the title compound.
Quantity
4.33 mL
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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